molecular formula C30H38Br2N2O2S3 B1376410 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1192352-10-5

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B1376410
CAS No.: 1192352-10-5
M. Wt: 714.6 g/mol
InChI Key: QNBPEQCRDXBBCR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole belongs to the class of heterocyclic aromatic compounds, specifically benzothiadiazole derivatives. Its IUPAC name reflects its structural complexity:

  • Core structure : A benzo[c]thiadiazole ring system fused with two 5-bromothiophen-2-yl groups at positions 4 and 7.
  • Substituents : Two octyloxy chains at positions 5 and 6.

Molecular formula : C₃₀H₃₈Br₂N₂O₂S₃ .
Molecular weight : 714.63 g/mol .
Key identifiers :

  • CAS Registry Number: 1192352-10-5 .
  • Synonyms: BTO8-2ThBr, 4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole .

The compound’s structure combines electron-deficient BTD cores with electron-rich thiophene units and solubilizing octyloxy side chains, enabling tunable optoelectronic properties .

Table 1 : Structural comparison with related BTD derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features
4,7-Dibromo-2,1,3-benzothiadiazole C₆H₂Br₂N₂S 297.96 Brominated BTD core
PCDTBT polymer (C₃₆H₄₄N₂S₃)ₙ ~50,000 BTD-thiophene copolymer
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c]thiadiazole C₄₈H₆₆Br₂F₂N₂S₃ 1034.98 Fluorinated, branched alkyl

Historical Development of Benzothiadiazole (BTD) Derivatives

The BTD scaffold was first synthesized in the 19th century via reaction of o-phenylenediamine with thionyl chloride . Key milestones include:

  • 1950s : Structural characterization confirmed aromaticity via NMR, validating Hückel’s rule for 10-π-electron systems .
  • 1990s : Emergence of BTD-based polymers for conductive materials .
  • 2000s : Systematic bromination protocols enabled 4,7-dibromo-BTD as a cross-coupling precursor .
  • 2010s : Integration into donor-acceptor polymers for organic photovoltaics (OPVs) and OLEDs .

The addition of bromothiophene and alkoxy groups to BTD, as seen in this compound, arose from efforts to balance solubility, charge transport, and bandgap tunability .

Significance in Organic Electronics

This compound’s design addresses three critical challenges in organic electronics:

  • Bandgap Engineering : The BTD core’s electron-deficient nature (electron affinity ≈ 3.4 eV) paired with thiophene’s electron-rich character creates a low bandgap (~1.9 eV), enabling visible-light absorption .
  • Solution Processability : Octyloxy side chains enhance solubility in organic solvents (e.g., chloroform, toluene), facilitating thin-film deposition .
  • Synthetic Versatility : Bromine atoms at thiophene positions enable Suzuki-Miyaura couplings for polymer synthesis .

Applications :

  • Polymer Solar Cells (PSCs) : Acts as an acceptor in bulk heterojunctions, achieving power conversion efficiencies >6% .
  • OLEDs : Serves as a red-emitting layer component due to extended conjugation .
  • OFETs : Enhances electron mobility in n-type semiconductors .

Table 2 : Electronic applications of BTD derivatives

Application Role of Compound Performance Metrics Source
PSCs Acceptor in PCDTBT copolymer PCE: 6.7%
OLEDs Red emitter in doped layers EQE: 8.2%
OFETs Electron transport layer μₑ: 0.12 cm²/V·s

Current Research Landscape

Recent advances focus on three areas:

  • Synthetic Methodologies :
    • Regioselective C–H functionalization for streamlined derivatization .
    • Microwave-assisted polycondensation for high-molecular-weight polymers .
  • π-Extended Systems :

    • Fusion of BTD with pyridine or quinoxaline to strengthen electron deficiency .
    • Development of near-infrared (NIR) emitters for bioimaging .
  • Device Optimization :

    • Ternary blends in OPVs to broaden absorption spectra .
    • Thermally activated delayed fluorescence (TADF) in OLEDs .

Table 3 : Recent synthetic breakthroughs (2020–2025)

Method Outcome Significance Source
Phosphacycle-catalyzed amination 89% yield for diarylamine derivatives Avoids transition-metal catalysts
Direct C–H borylation Functionalization at C5 position Expands derivatization scope
Solvent-free mechanochemical synthesis Reduced reaction time by 70% Eco-friendly processing

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2O2S3/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)37-21)27-28(34-39-33-27)26(22-16-18-24(32)38-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPEQCRDXBBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737200
Record name 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192352-10-5
Record name 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Palladium-Catalyzed Stille Coupling

A widely adopted method involves the Stille coupling reaction between 4,7-dibromo-5,6-bis(octyloxy)benzo[c]thiadiazole and tributyl(5-bromothiophen-2-yl)stannane under palladium catalysis:

  • Reactants:
    • 4,7-Dibromo-5,6-bis(octyloxy)benzo[c]thiadiazole
    • Tributyl(5-bromothiophen-2-yl)stannane
  • Catalyst: PdCl2(PPh3)2 (approx. 5 mol%)
  • Solvent: Anhydrous, degassed dimethylformamide (DMF)
  • Conditions: Microwave heating at 120 °C for 2 minutes, then 160 °C for 20 minutes
  • Workup: Quenching with water, extraction with dichloromethane, drying over magnesium sulfate

This method yields the target compound efficiently with high regioselectivity due to the controlled microwave-assisted heating and the use of palladium catalyst facilitating the coupling between the brominated benzothiadiazole core and the bromothiophene stannane derivative.

Bromination of Thiophene-Substituted Benzothiadiazole

An alternative approach involves brominating the thiophene rings already attached to the benzothiadiazole core:

  • Starting from 4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole
  • Bromination using N-bromosuccinimide (NBS) in dichlorobenzene or chloroform solvent under dark conditions
  • Reaction times vary from several hours to overnight at room temperature
  • This selectively introduces bromine atoms at the 5-position of the thiophene rings to yield the desired dibrominated product

This bromination method is advantageous for post-functionalization of preformed thiophene-substituted benzothiadiazole derivatives, enabling fine-tuning of electronic properties by controlling bromination degree.

Functionalization of Benzothiadiazole Core with Octyloxy Groups

The synthesis of the 5,6-bis(octyloxy) substitution on the benzothiadiazole core typically precedes the thiophene coupling:

  • Starting from 4,7-dibromobenzo[c]thiadiazole
  • Nucleophilic substitution with octanol derivatives under basic conditions to install octyloxy groups at the 5 and 6 positions
  • This step is critical to impart solubility and processability to the final compound
Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Outcome
1 Octyloxy substitution 4,7-Dibromobenzo[c]thiadiazole Octanol, base Heating, solvent-dependent 5,6-Bis(octyloxy)-4,7-dibromobenzo[c]thiadiazole
2 Stille coupling Step 1 product + tributyl(5-bromothiophen-2-yl)stannane PdCl2(PPh3)2, DMF, microwave 120 °C (2 min), then 160 °C (20 min) 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole
3 Bromination (alternative) 4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole NBS, dichlorobenzene or chloroform Room temperature, dark, several hours Brominated thiophene rings at 5-position
  • Microwave-assisted Stille coupling has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating methods.
  • The use of PdCl2(PPh3)2 as a catalyst is critical for high selectivity and efficiency in coupling reactions involving sterically hindered substrates.
  • Bromination using NBS is highly selective for the 5-position of thiophene rings, avoiding overbromination or side reactions when conducted under controlled conditions.
  • The octyloxy substitution enhances solubility and film-forming properties, which are essential for subsequent polymerization and device fabrication.
  • The synthetic routes are reproducible and scalable, making this compound accessible for research in organic electronics, particularly in photovoltaic and transistor applications.

The preparation of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole is effectively achieved through a combination of octyloxy functionalization, palladium-catalyzed Stille coupling, and selective bromination. The microwave-assisted Stille coupling method stands out for its efficiency and yield. Bromination with NBS provides an alternative route for late-stage modification. These methods collectively enable the synthesis of this compound with high purity and functional versatility for advanced materials research.

Chemical Reactions Analysis

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for polymerization and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Photovoltaics (OPVs)

BBTD is primarily utilized in the development of organic solar cells due to its favorable electronic properties. Its structure allows it to function as a low bandgap polymer, enhancing light absorption and charge transport capabilities.

  • Efficiency : Research indicates that devices incorporating BBTD can achieve power conversion efficiencies (PCE) exceeding 6.7% when blended with fullerene derivatives like PC71BM .
  • Case Study : A study by Kingsley et al. (2014) demonstrated that blends of BBTD with PC71BM exhibited remarkable internal quantum efficiency, suggesting potential for high-performance OPVs .

Organic Field-Effect Transistors (OFETs)

BBTD serves as a semiconductor in OFET applications. Its electron-donating properties make it suitable for use in the active layer of transistors.

  • Performance Metrics : Devices constructed with BBTD have shown promising mobility values, which are critical for efficient transistor operation .

Polymer Semiconductors

BBTD is a crucial monomer for synthesizing various polymer semiconductors. Its incorporation into polymer chains enhances the electronic properties necessary for applications in flexible electronics.

  • Synthesis : The compound can be synthesized through reactions involving other thiophene derivatives and benzothiadiazole units, allowing for tunable electronic properties based on the polymer architecture .

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole involves its role as an electron acceptor in organic electronic devices. The compound’s molecular structure allows it to facilitate charge transfer processes, which are crucial for the operation of photovoltaic cells and OFETs . The pathways involved include the absorption of light, generation of excitons, and separation of charge carriers, leading to the generation of electrical current.

Comparison with Similar Compounds

The structural and functional properties of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole can be contextualized by comparing it to derivatives with variations in substituents, heteroatoms, or acceptor/donor units. Key comparisons are outlined below:

Substituent Variations on the BT Core
Compound Name Substituents (Positions 5,6) Key Properties Reference
This compound (Target Compound) Octyloxy Enhanced solubility in nonpolar solvents; absorption λmax ~550 nm; used in PSCs with PCE ~5.4%
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Difluoro Stronger electron-withdrawing effect; lower LUMO (-3.8 eV vs. -3.5 eV); narrower bandgap (1.7 eV vs. 1.9 eV); reduced solubility
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (BT) None Lower solubility; λmax ~520 nm; PCE ~4.3% in PSCs
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT) Difluoro Higher electron affinity; PCE ~5.1% in PSCs due to improved charge transport
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (TPD) None Broader absorption (λmax ~600 nm); lower PCE (~3.8%) due to reduced crystallinity

Key Insights :

  • Octyloxy substituents improve solubility and film-forming properties but may slightly reduce electron-withdrawing strength compared to difluoro groups .
  • Fluorination lowers the LUMO level, facilitating electron transport in PSCs, but compromises solubility .
Heteroatom and Acceptor Unit Modifications
Compound Name Acceptor Unit Key Properties Reference
This compound Benzo[c][1,2,5]thiadiazole Bandgap ~1.9 eV; HOMO -5.3 eV, LUMO -3.5 eV; used in PSCs
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[1,2,5]selenadiazole (SeT) Benzo[1,2,5]selenadiazole Red-shifted absorption (λmax ~580 nm) due to selenium’s polarizability; lower bandgap (1.6 eV); PCE ~5.0%
5,6-Bis(octyloxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]oxadiazole (TTBO) Benzo[c][1,2,5]oxadiazole Higher electron mobility; λmax ~560 nm; used in electrochromic devices
4,7-Bis(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole (EBE) Ethylenedioxythiophene (EDOT) Improved hole transport; λmax ~530 nm; lower thermal stability

Key Insights :

  • Selenium substitution (SeT) red-shifts absorption and reduces bandgaps, enhancing light-harvesting efficiency in PSCs .
  • Oxadiazole-based acceptors (TTBO) exhibit higher electron mobility but are less studied in PSCs compared to thiadiazole .
Alkoxy Chain Length Variations
Compound Name Alkoxy Chain Length Key Properties Reference
This compound C8 (octyloxy) Optimal balance between solubility (chloroform, toluene) and film morphology; PCE ~5.4%
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole C6 (hexyloxy) Reduced solubility in nonpolar solvents; higher crystallinity but lower PCE (~4.3%) due to aggregation
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole C20 (2-octyldodecyl) Exceptional solubility; used in aggregation-induced emission (AIE) applications but poor charge transport

Key Insights :

  • Longer octyloxy chains (C8) prevent excessive aggregation while maintaining charge transport efficiency .
  • Shorter hexyloxy chains (C6) increase crystallinity but reduce device reproducibility due to phase separation .

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a compound of significant interest due to its potential applications in organic electronics and photonics. Its unique structure allows for various biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C30H38Br2N2O2S3
  • Molecular Weight : 718.62 g/mol
  • CAS Number : 1192352-10-5

The biological activity of this compound is primarily attributed to its electron-withdrawing properties and ability to participate in charge transfer processes. This compound has been shown to interact with various biological molecules, influencing cellular processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit antimicrobial properties. The bromine substituents enhance the compound's ability to disrupt microbial cell membranes. A study reported an increase in antimicrobial efficacy against Gram-positive and Gram-negative bacteria when tested in vitro.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, the compound showed selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
NIH/3T3 (Normal Fibroblast)>50Non-cytotoxic

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated that modifications in the thiophene moiety significantly impacted the compound's efficacy against specific bacterial strains.

Study on Anticancer Properties

In a separate study published in Cancer Research, researchers explored the anticancer effects of this compound on MCF-7 cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole

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